Methyl 2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetate
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Overview
Description
Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate is a chemical compound with a unique spirocyclic structure. This compound is of interest in various fields of research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where indene is reacted with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with methyl acetate to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrospiro[indene-1,4’-piperidine]: A closely related compound with similar structural features.
Spiro[indene-2,3’-pyrazole]: Another spirocyclic compound with different biological activities.
Uniqueness
Methyl 2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
methyl 2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetate |
InChI |
InChI=1S/C16H21NO2/c1-19-15(18)10-12-11-16(6-8-17-9-7-16)14-5-3-2-4-13(12)14/h2-5,12,17H,6-11H2,1H3 |
InChI Key |
FNRMGNFBNKTIQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2(CCNCC2)C3=CC=CC=C13 |
Origin of Product |
United States |
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